Pociredir

EED inhibition Target engagement Binding affinity

Researchers requiring robust HbF induction without hydroxyurea's myelosuppression limitations can utilize pociredir, an allosteric EED inhibitor (KD=0.163 nM). Key advantages: • 2- to 3-fold increase in F-cells and HbF protein; ~70% reduction in H3K27me3 • Superior HbF response vs. high-dose hydroxyurea (5 mg/kg vs. 100 mg/kg) in Townes SCD mouse model • Pan-cellular HbF induction (F-cells: 31-34% → 63-67%) with clean safety profile in Phase 1b trial Supplied with ≥98% purity and full analytical documentation. Immediate global shipment available.

Molecular Formula C22H18FN5O2
Molecular Weight 403.4 g/mol
CAS No. 2490676-18-9
Cat. No. B12754854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePociredir
CAS2490676-18-9
Molecular FormulaC22H18FN5O2
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6
InChIInChI=1S/C22H18FN5O2/c1-12-14(3-2-6-24-12)15-7-19-22(28-11-26-27-21(15)28)25-8-16-17(23)4-5-18-20(16)13(9-29-18)10-30-19/h2-7,11,13,25H,8-10H2,1H3/t13-/m1/s1
InChIKeyJQBUTSBIFNKJMW-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pociredir (FTX-6058) Overview


Pociredir (also known as FTX-6058) is an investigational, orally bioavailable small molecule inhibitor of Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2) . By allosterically binding to the EED subunit and competing with the H3K27me3 peptide, pociredir disrupts PRC2-mediated transcriptional repression, leading to robust induction of fetal hemoglobin (HbF) [1]. This mechanism positions pociredir as a targeted therapeutic candidate for hemoglobinopathies, specifically sickle cell disease (SCD) and β-thalassemia, where reactivation of the developmentally silenced γ-globin gene is a clinically validated strategy to ameliorate disease pathology [2]. Pociredir has advanced to Phase 2 clinical development and has received Fast Track and Orphan Drug designations from the U.S. FDA for the treatment of sickle cell disease [3].

Why Pociredir Is Not Interchangeable


Despite sharing a common target class or therapeutic objective, pociredir is not interchangeable with other EED inhibitors (e.g., EED226, A-395) or standard-of-care HbF inducers (e.g., hydroxyurea). Firstly, pociredir exhibits a fundamentally differentiated binding mode as an allosteric inhibitor of the EED subunit, distinct from SAM-competitive EZH2 inhibitors or other EED-binding chemotypes, with a reported equilibrium dissociation constant (KD) of 0.163 nM . Secondly, in direct comparative preclinical studies, pociredir demonstrated superior HbF induction relative to hydroxyurea at clinically relevant doses [1]. Thirdly, emerging clinical data from the Phase 1b PIONEER trial show that pociredir achieves robust, dose-dependent, and pan-cellular HbF induction in patients with SCD, a pharmacodynamic profile that is not uniformly observed across all in-class agents [2]. These quantitative differences in potency, efficacy, and pharmacodynamics preclude the assumption that another EED inhibitor or HbF inducer would produce equivalent experimental or clinical outcomes.

Pociredir Comparative Evidence


Binding Affinity vs. EED226

Pociredir binds to the EED subunit of PRC2 with a reported equilibrium dissociation constant (KD) of 0.163 nM . This represents a >500-fold higher affinity compared to the well-characterized EED inhibitor EED226, which has a reported KD of 82 nM as measured by isothermal titration calorimetry (ITC) [1]. This quantitative difference in target binding affinity may translate to distinct pharmacodynamic profiles and potency requirements in cellular and in vivo assays.

EED inhibition Target engagement Binding affinity

HbF Induction vs. Hydroxyurea in Mouse Model

In a direct head-to-head comparison using the Townes mouse model of sickle cell disease, pociredir demonstrated superior fetal hemoglobin (HbF) induction compared to the standard-of-care agent hydroxyurea [1]. Animals treated with pociredir (5 mg/kg, once daily) exhibited a 2- to 3-fold increase in F-cells and HbF protein after 13 and 21 days of treatment. In contrast, treatment with a high dose of hydroxyurea (100 mg/kg) resulted in only an approximate 25% relative increase in F-cells and HbF protein [1]. This direct comparison quantifies the enhanced HbF-inducing capacity of pociredir in a disease-relevant preclinical model.

HbF induction Sickle cell disease Preclinical efficacy

Dose-Dependent HbF Induction in SCD Patients

Data from the Phase 1b PIONEER clinical trial (NCT05169580) demonstrate a clear, dose-dependent induction of fetal hemoglobin (HbF) in patients with sickle cell disease treated with once-daily oral pociredir [1]. At 6 weeks, the 20 mg dose cohort (n=12) achieved a mean absolute HbF increase of 9.9% from baseline, compared to a 5.6% increase in the 12 mg cohort (n=16) at the same timepoint [1]. At 12 weeks, the 20 mg cohort (n=12) achieved a mean absolute HbF increase of 12.2% (from a baseline of 7.1% to 19.3%), with 58% of patients (7 of 12) reaching clinically meaningful HbF levels of ≥20% [2]. This quantitative, dose-dependent response is a critical differentiator from other HbF inducers that may exhibit variable or non-linear pharmacodynamic relationships.

Clinical pharmacodynamics HbF induction Dose response

Target Engagement and H3K27me3 Reduction

Pociredir treatment in the Townes mouse model of SCD resulted in robust target engagement, as evidenced by an approximately 70% reduction in H3K27me3 levels, the key epigenetic mark catalyzed by PRC2 [1]. This pharmacodynamic biomarker confirms on-target activity in a disease-relevant setting. In contrast, treatment with hydroxyurea in the same model did not produce a comparable reduction in H3K27me3, consistent with its distinct, non-PRC2-mediated mechanism of action [1]. While this is a class-level inference for EED inhibitors, the magnitude of H3K27me3 reduction serves as a quantitative benchmark for PRC2 pathway inhibition.

Target engagement PRC2 inhibition H3K27me3

Safety and Tolerability Profile

Across multiple dose cohorts in the Phase 1b PIONEER trial (2 mg, 6 mg, 12 mg, and 20 mg), pociredir was generally well-tolerated with no treatment-related serious adverse events (SAEs) reported [1]. In the 12 mg cohort, all treatment-related adverse events were classified as Grade 1, and there were no treatment-related discontinuations [2]. This favorable safety profile is notable when compared to hydroxyurea, the standard-of-care HbF inducer, which is associated with significant myelosuppression (leukopenia, neutropenia) and is only sufficiently effective in approximately half of treated patients [3].

Safety Tolerability Clinical trial

Pan-Cellular HbF Induction Pattern

In the Phase 1b PIONEER trial, pociredir treatment resulted in a shift towards pan-cellular distribution of fetal hemoglobin (HbF), as measured by the proportion of F-cells [1]. In the 20 mg cohort, the mean percentage of F-cells increased from 31% at baseline to 63% at Week 12 (n=12), representing a doubling of HbF-expressing erythrocytes [1]. Similarly, in the 12 mg cohort, F-cells increased from a mean of 34% at baseline to 67% at Week 12 (n=16) [2]. This pattern of broad, uniform HbF distribution across the red blood cell population is considered therapeutically desirable for inhibiting sickle hemoglobin polymerization and is a hallmark of hereditary persistence of fetal hemoglobin (HPFH), a naturally occurring condition that protects against SCD complications [3].

Pan-cellular HbF Pharmacodynamics Sickle cell disease

Optimized Applications for Pociredir


Preclinical Efficacy in SCD Mouse Models

Pociredir is optimally suited for preclinical studies in the Townes sickle cell mouse model or other relevant in vivo models of hemoglobinopathies. Its demonstrated ability to achieve a 2- to 3-fold increase in F-cells and HbF protein, combined with a ~70% reduction in H3K27me3 target engagement, provides robust, quantifiable endpoints for assessing disease modification. In direct comparison, pociredir (5 mg/kg) produces a markedly greater HbF response than high-dose hydroxyurea (100 mg/kg), making it the superior tool for investigating EED-mediated HbF induction mechanisms [1].

Translational Dose-Response Modeling

The well-characterized dose-dependent HbF induction profile of pociredir, as demonstrated in the Phase 1b PIONEER clinical trial, makes it an excellent candidate for translational pharmacodynamic studies. Researchers can leverage the quantitative relationship between dose (6 mg, 12 mg, 20 mg) and absolute HbF increase (e.g., +8.6% at 12 mg, +12.2% at 20 mg at Week 12) to model exposure-response relationships and predict clinical efficacy from preclinical data. The pan-cellular HbF induction pattern (F-cells increasing from ~31-34% to ~63-67%) further supports its use in studies aimed at achieving uniform HbF distribution [2].

Long-Term HbF Induction with Favorable Safety

For research programs evaluating chronic HbF induction strategies, pociredir's favorable safety and tolerability profile in the Phase 1b trial—with no treatment-related SAEs reported across all dose cohorts—positions it as a differentiated tool compared to hydroxyurea, which is limited by myelosuppression and variable efficacy. This clean safety background allows for long-term dosing studies without the confounding effects of off-target toxicity, enabling clearer interpretation of sustained HbF induction and disease modification outcomes [3].

High-Sensitivity EED Target Engagement Profiling

Given its exceptionally high binding affinity for EED (KD = 0.163 nM), pociredir is the preferred chemical probe for experiments requiring maximal sensitivity in target engagement assays, such as cellular thermal shift assays (CETSA), fluorescence polarization binding assays, or high-content imaging studies of PRC2 complex dynamics. Its >500-fold higher affinity compared to EED226 ensures robust target occupancy even at low concentrations, minimizing off-target effects in selectivity profiling studies .

Technical Documentation Hub

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